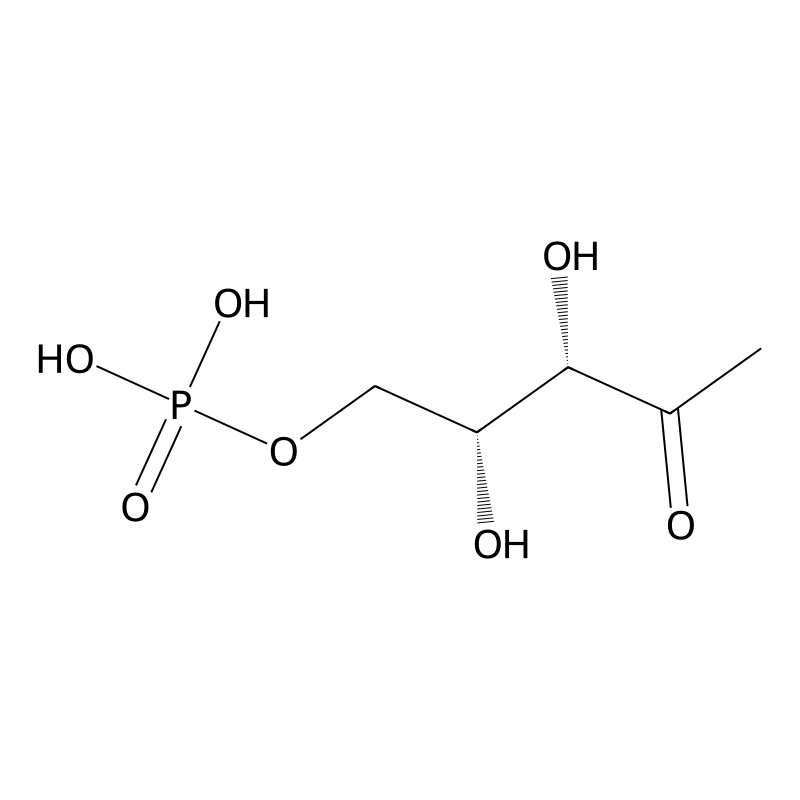

1-deoxy-D-xylulose 5-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

DXP as a Substrate for Enzyme Characterization:

DXP serves as a crucial research tool in studying the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) []. DXR catalyzes the first committed step in the non-mevalonate pathway (NMP), an alternative pathway for isoprenoid biosynthesis found in many bacteria, algae, plants, and the malarial parasite Plasmodium falciparum []. Researchers utilize DXP to identify, differentiate, and characterize DXR enzymes from various organisms []. This helps understand the NMP pathway's regulation and potential targets for developing new drugs against malaria and other diseases [].

DXP as a Tool for Studying Isoprenoid Biosynthesis:

DXP plays a vital role in research investigating isoprenoid biosynthesis, a crucial pathway for producing various essential cellular molecules like steroids, carotenoids, and chlorophyll [, ]. By studying DXP metabolism and its regulation, researchers can gain insights into the control mechanisms of isoprenoid production in different organisms []. This knowledge can be valuable for developing strategies to manipulate isoprenoid production for various applications, such as enhancing the production of valuable plant-derived natural products or developing new therapeutic agents.

1-deoxy-D-xylulose 5-phosphate is a pentose phosphate derivative with the chemical formula C₅H₁₁O₇P. It is formed from the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase. This compound serves as a precursor to several important metabolites, including isopentenyl diphosphate and dimethylallyl diphosphate, which are vital for terpenoid biosynthesis .

1-deoxy-D-xylulose 5-phosphate undergoes several key reactions in the methylerythritol phosphate pathway:

- Synthesis: The initial reaction involves the conversion of pyruvate and glyceraldehyde-3-phosphate into 1-deoxy-D-xylulose 5-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase.

- Reduction and Rearrangement: The enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase catalyzes the transformation of 1-deoxy-D-xylulose 5-phosphate into 2-C-methyl-D-erythritol 4-phosphate through an NADPH-dependent reduction process .

In biological systems, 1-deoxy-D-xylulose 5-phosphate is integral to the production of isoprenoids, which are essential for various physiological functions, including cell signaling and structural roles in membranes. The MEP pathway, which utilizes this compound, is particularly important in plants and certain bacteria but absent in animals, making it a unique target for drug development against pathogens like Plasmodium falciparum, which causes malaria .

The synthesis of 1-deoxy-D-xylulose 5-phosphate can be achieved through:

- Enzymatic Synthesis: Utilizing enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase from various organisms (e.g., Escherichia coli, Arabidopsis thaliana) to catalyze the formation from pyruvate and glyceraldehyde-3-phosphate .

- Chemical Synthesis: While less common due to complexity, synthetic methods can involve multi-step organic reactions to construct the phosphonate structure characteristic of this compound.

1-deoxy-D-xylulose 5-phosphate has several applications:

- Biotechnology: It serves as a precursor for producing terpenoids, which have applications in pharmaceuticals, fragrances, and flavors.

- Pharmaceutical Development: Targeting enzymes involved in the MEP pathway offers potential avenues for developing new antibiotics and antimalarials due to its absence in human metabolism .

- Plant Biology: Understanding its role can enhance crop engineering efforts aimed at improving plant defenses or secondary metabolite production.

Research indicates that enzymes involved in the MEP pathway are sensitive to various inhibitors. For instance, fosmidomycin inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase, showcasing its potential as a therapeutic agent against pathogens that rely on this pathway . Additionally, studies have explored how genetic modifications affecting this compound's synthesis can alter plant growth responses and secondary metabolite profiles.

1-deoxy-D-xylulose 5-phosphate shares structural similarities with several other compounds involved in carbohydrate metabolism. Here are some notable comparisons:

| Compound Name | Chemical Formula | Role in Metabolism | Unique Features |

|---|---|---|---|

| Glyceraldehyde-3-phosphate | C₃H₇O₆P | Glycolysis intermediate | Key player in energy metabolism |

| Pyruvate | C₃H₄O₃ | Central metabolite in cellular respiration | Precursor for both aerobic and anaerobic pathways |

| Dimethylallyl diphosphate | C₅H₁₃O₇P | Isoprenoid precursor | Directly derived from 1-deoxy-D-xylulose 5-phosphate |

Uniqueness of 1-Deoxy-D-Xylulose 5-Phosphate

What sets 1-deoxy-D-xylulose 5-phosphate apart is its exclusive role in the non-mevalonate pathway for isoprenoid biosynthesis. Unlike other pathways that utilize mevalonate, this pathway is critical for many bacteria and plants but not found in animals. This distinction makes it a valuable target for selective drug development against specific pathogens without affecting human cells .

The DXP-Dependent MEP Pathway

Evolutionary development of the non-mevalonate pathway

The evolutionary history of the non-mevalonate pathway reveals a fascinating chapter in metabolic evolution. While the mevalonate (MVA) pathway appears ancestral across all three domains of life, the MEP pathway evolved primarily in bacteria. This pathway challenged long-held beliefs about isoprenoid biosynthesis when researchers in the 1990s, notably Rohmer and Arigoni, provided evidence for an alternative route starting from triose phosphate intermediates rather than acetyl-CoA.

Phylogenetic analyses suggest that plastid-bearing eukaryotes acquired the MEP pathway through endosymbiotic events. The MEP pathway genes in plants show evidence of mixed evolutionary origins - some clearly derived from cyanobacteria (consistent with the primary endosymbiosis theory), while others appear to have different bacterial origins. These findings support the hypothesis that the MEP pathway entered the eukaryotic lineage through the cyanobacterial endosymbiont that eventually became the plastid.

The evolutionary distribution of isoprenoid biosynthesis pathways provides insights into ancient metabolic capabilities. Some researchers have proposed that the differential distribution of the MVA and MEP pathways might reflect their separate origins in the archaeal and bacterial domains, respectively. However, phylogenetic evidence suggests a more complex history, with the MVA pathway likely present in the last universal common ancestor, while the MEP pathway evolved later in the bacterial lineage.

Organism-specific distribution across bacteria, algae, and plants

The MEP pathway shows a distinct taxonomic distribution pattern that largely follows evolutionary lines. Most gram-negative bacteria, including significant pathogens like Mycobacterium tuberculosis, exclusively utilize the MEP pathway for isoprenoid biosynthesis. Similarly, photosynthetic cyanobacteria and green algae rely solely on this pathway.

In contrast to the single-pathway strategy of most prokaryotes, plants and other photosynthetic eukaryotes employ both pathways in distinct subcellular compartments. The MEP pathway operates in plastids, while the MVA pathway functions in the cytosol. This compartmentalization allows for specialized isoprenoid production tailored to different cellular needs.

Red algae present an intriguing case study. Genomic and transcriptomic analyses suggest that red algae, such as Pyropia haitanensis, contain only the complete MEP pathway and appear to have lost the MVA pathway during evolution. This contrasts with some of their evolutionary derivatives (haptopflagellates and stramenopiles), which maintain both pathways.

Table 1: Distribution of isoprenoid biosynthesis pathways across different organisms

| Organism Group | MEP Pathway | MVA Pathway | Location of MEP Pathway | Location of MVA Pathway |

|---|---|---|---|---|

| Most bacteria (incl. M. tuberculosis) | Present | Absent | Cytoplasm | - |

| Some bacteria (e.g., Staphylococcus) | Absent | Present | - | Cytoplasm |

| Green algae | Present | Absent | Chloroplast | - |

| Red algae (e.g., Pyropia) | Present | Absent | Plastid | - |

| Haptopflagellates & Stramenopiles | Present | Present | Plastid | Cytoplasm |

| Plants | Present | Present | Plastid | Cytosol/ER |

| Animals | Absent | Present | - | Cytosol/ER |

| Fungi | Absent | Present | - | Cytosol/ER |

| Apicomplexa (e.g., Plasmodium) | Present | Absent | Apicoplast | - |

The exclusivity of the MEP pathway in many pathogens, including M. tuberculosis and Plasmodium species (malaria parasites), makes it an attractive target for antimicrobial drug development. Since humans rely solely on the MVA pathway, inhibitors of the MEP pathway could potentially offer selective toxicity against these pathogens without affecting human metabolism.

Comparative analysis with the mevalonate (MVA) pathway

The MEP and MVA pathways represent two distinct metabolic solutions for producing the universal isoprenoid precursors: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Despite converging on the same end products, these pathways differ fundamentally in their starting materials, intermediates, enzymes, energy requirements, and evolutionary distribution.

The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate by HMG-CoA reductase - the rate-limiting enzyme and target of cholesterol-lowering statin drugs. Through a series of phosphorylations and a decarboxylation, mevalonate is converted to IPP, which can be isomerized to DMAPP.

In contrast, the MEP pathway initiates with the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form DXP, catalyzed by DXP synthase (DXS). DXP undergoes conversion to 2-C-methyl-D-erythritol 4-phosphate (MEP) through an NADPH-dependent reduction and rearrangement catalyzed by DXP reductoisomerase (DXR). Through five additional enzymatic steps, MEP is ultimately transformed into both IPP and DMAPP.

From a bioenergetic perspective, the MEP pathway demonstrates higher theoretical yield compared to the MVA pathway, making it potentially more attractive for metabolic engineering applications. However, the MEP pathway involves iron-sulfur cluster enzymes in its later steps (IspG and IspH), which present significant challenges for functional expression in heterologous hosts.

In organisms possessing both pathways, such as plants, metabolic cross-talk occurs between the MEP and MVA pathways. This involves the exchange of intermediates, particularly IPP and DMAPP, between cellular compartments. Studies have demonstrated that overexpression of genes in one pathway can influence the expression of genes in the other, suggesting sophisticated regulatory interactions between them.

DXP as a Metabolic Branch Point

Role in isoprenoid precursor synthesis

DXP serves as the first intermediate in the MEP pathway, playing a crucial role in isoprenoid precursor biosynthesis. The formation of DXP is catalyzed by DXP synthase (DXS), which mediates the thiamin diphosphate-dependent condensation of pyruvate and D-glyceraldehyde 3-phosphate with the release of carbon dioxide. This reaction represents the first step in the MEP pathway and has been identified as a rate-limiting step in isoprenoid biosynthesis.

Following its formation, DXP undergoes conversion to MEP via DXP reductoisomerase (DXR or IspC), an NADPH-dependent enzyme that performs both reduction and isomerization functions. This transformation represents the first committed step in the MEP pathway, as DXP also serves as a precursor for vitamins B1 and B6. MEP then proceeds through a series of enzymatic modifications to ultimately form IPP and DMAPP, the universal five-carbon building blocks for all isoprenoids.

The isoprenoid precursors generated through this pathway serve as the foundation for an extraordinarily diverse array of compounds essential for cellular function. In bacteria, these include components of cell membranes, electron carriers like ubiquinone, and various secondary metabolites. In photosynthetic organisms, MEP pathway-derived isoprenoids constitute critical components such as carotenoids, the phytol chain of chlorophyll, and various terpenoid secondary metabolites.

Understanding the role of DXP in isoprenoid biosynthesis has significant implications for drug development, as many pathogenic bacteria rely exclusively on the MEP pathway for isoprenoid production. Fosmidomycin, an inhibitor of DXR that prevents the conversion of DXP to MEP, has shown antimicrobial and antimalarial activity, demonstrating the potential of targeting this pathway for therapeutic applications.

Contribution to thiamin diphosphate (vitamin B1) biosynthesis

Beyond its role in isoprenoid biosynthesis, DXP serves as an essential precursor for thiamin diphosphate (ThDP), the active form of vitamin B1. Thiamin functions as a crucial cofactor for enzymes central to carbohydrate metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.

A fascinating metabolic relationship exists between DXP and thiamin biosynthesis - ThDP serves as a cofactor for DXP synthase, the very enzyme that catalyzes the formation of DXP. This creates a regulatory feedback loop where the product of a pathway (ThDP) is required for the activity of an enzyme (DXS) that produces a precursor (DXP) for that same pathway.

In bacteria, thiamin biosynthesis from DXP involves a series of enzymatic reactions that incorporate a 4-amino-5-hydroxymethyl-2-methylpyrimidine moiety to form thiamin monophosphate, which is subsequently phosphorylated to ThDP. The specific enzymes and regulatory mechanisms governing thiamin production from DXP vary across different organisms.

The dual function of DXP in both isoprenoid and thiamin biosynthesis represents a critical metabolic branch point. Disruption of DXP synthesis can simultaneously impact both pathways, potentially causing deficiencies in isoprenoid compounds and vitamin B1. This consideration becomes particularly important when targeting the MEP pathway for antimicrobial development, as inhibition at the DXP node could have multifaceted effects on bacterial metabolism.

Function in pyridoxal phosphate (vitamin B6) synthesis

DXP also serves as a precursor for pyridoxal phosphate (PLP), the active form of vitamin B6. PLP functions as an essential cofactor for numerous enzymes involved in amino acid metabolism, neurotransmitter synthesis, and various other metabolic processes.

In bacteria such as Escherichia coli, PLP biosynthesis from DXP involves a complex enzymatic pathway. Key enzymes in this process include pyridoxine 5'-phosphate synthase, which utilizes DXP as one of its substrates. The conversion of DXP to PLP represents another significant branching of DXP metabolism away from the isoprenoid biosynthesis pathway.

The connection between DXP and PLP biosynthesis has significant implications for bacterial pathogenesis and adaptation to host environments. For example, in uropathogenic E. coli (UPEC), PLP-dependent enzymes play a crucial role in adaptation to D-serine, a bacteriostatic metabolite abundant in the urinary tract. UPEC produces a PLP-dependent deaminase called DsdA that converts D-serine to pyruvate, effectively detoxifying it while simultaneously utilizing it as a nitrogen source and gluconeogenic precursor.

Research has demonstrated that inhibition of DXP synthase by compounds such as butyl acetylphosphonate (BAP) impairs this adaptive mechanism by limiting PLP synthesis, consequently restricting DsdA activity. This results in D-serine accumulation and bacteriostatic effects, representing a potential strategy for targeting UPEC infections. This example illustrates how understanding the branched metabolism of DXP can reveal novel approaches to antimicrobial therapy.

Carbon Flux Regulation Through DXP

Metabolic control analysis of the DXP node

The regulation of carbon flux through the DXP node is critical for maintaining appropriate levels of isoprenoids, thiamin, and PLP in cells. Multiple lines of evidence identify DXP synthase (DXS) as a key controlling enzyme in this process, exerting significant influence over the overall flux through the MEP pathway.

Studies in Arabidopsis have demonstrated that DXS exerts high flux control over the pathway, with changes in DXS activity leading to corresponding alterations in MEP pathway-derived isoprenoid production. This positions DXS as a prime target for metabolic engineering efforts aimed at enhancing valuable isoprenoid compound production.

DXS activity undergoes regulation at multiple levels, including transcriptional, translational, and post-translational mechanisms. Recent structural and biochemical studies have provided insights into the conformational dynamics of DXS, revealing that the enzyme undergoes significant conformational changes during catalysis. These studies identified regions with EX1 (monomolecular) exchange behavior that adopt open and closed conformations depending on substrate binding, suggesting crucial roles for these conformational changes in the catalytic mechanism.

Further downstream in the MEP pathway, additional regulatory mechanisms fine-tune the flow of metabolites. The enzyme IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) exhibits sophisticated regulation, including positive feed-forward control by MEP and negative feedback inhibition by farnesyl diphosphate (FDP). This creates a regulatory system capable of both accelerating and decelerating pathway activity in response to changing concentrations of various intermediates and products.

The complex regulation of the DXP node reflects its critical importance in cellular metabolism. As a branch point between multiple essential pathways, precise control over DXP allocation ensures metabolic homeostasis while allowing appropriate responses to changing cellular demands.

Table 2: Enzymes involved in the MEP pathway and their regulatory features

| Enzyme | Abbreviation | Gene | Function | Regulatory Features |

|---|---|---|---|---|

| 1-Deoxy-D-xylulose 5-phosphate synthase | DXS | dxs | First step of MEP pathway | Rate-limiting; ThDP-dependent; undergoes conformational changes during catalysis; subject to feedback inhibition |

| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase | DXR/IspC | ispC/dxr | First committed step of isoprenoid synthesis | Target of fosmidomycin; NADPH-dependent |

| 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD | ispD | Third step of MEP pathway | Converts MEP to CDP-ME |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | ispE | Fourth step of MEP pathway | ATP-dependent phosphorylation |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | ispF | Fifth step of MEP pathway | Subject to positive feed-forward by MEP and negative feedback by FDP |

| 4-Hydroxy-3-methylbut-2-enyl diphosphate synthase | IspG | ispG | Sixth step of MEP pathway | Contains iron-sulfur cluster; rate-limiting step in some organisms |

| 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase | IspH | ispH/lytB | Final step; produces IPP and DMAPP | Contains iron-sulfur cluster; branching point to different isoprenoids |

Recent advances in structural biology have provided additional insights into DXS enzymes from various organisms. A cryo-electron microscopy structure of DXS from Plasmodium falciparum (PfDXS) revealed a unique N-terminal domain present only in Plasmodium, with mutation studies demonstrating its importance for enzyme stability and activity. Such structural information enhances our understanding of species-specific features of DXS and may guide the development of selective inhibitors targeting pathogens while sparing beneficial organisms.

Cellular compartmentalization of DXP-related metabolism

In eukaryotes, particularly plants, the compartmentalization of metabolic pathways plays a crucial role in their regulation and function. The MEP pathway, including DXP synthesis, is localized in plastids, while the MVA pathway operates in the cytosol and endoplasmic reticulum.

This spatial separation enables differential production of isoprenoids in distinct cellular locations, effectively partitioning metabolic resources according to specific cellular needs. In plants, the plastidial MEP pathway primarily produces monoterpenes, diterpenes, carotenoids, and the phytol chain of chlorophyll, while the cytosolic MVA pathway generates sterols, sesquiterpenes, and triterpenes. This compartmentalization represents an elegant solution for maintaining separate pools of isoprenoid precursors for different cellular functions.

Despite this physical separation, substantial evidence indicates cross-talk between the two pathways, with some metabolic intermediates, particularly IPP and DMAPP, being exchanged between compartments. This exchange is facilitated by specific transporters in the plastid membrane, allowing for integration between the two pathways. Studies have demonstrated that overexpression of genes in one pathway can affect expression levels in the other, further supporting this metabolic dialogue.

The compartmentalization of DXP-related metabolism has significant implications for metabolic engineering efforts aimed at enhancing isoprenoid production. For example, overexpression of DXS in plastids can increase production of plastid-derived isoprenoids, but this effect may be modulated by intermediate exchange with the cytosolic MVA pathway. Understanding these compartment-specific dynamics is essential for designing effective metabolic engineering strategies.

In addition to its role in isoprenoid biosynthesis, the compartmentalization of DXP metabolism influences its contribution to vitamin biosynthesis. The specific localization of thiamin and PLP biosynthesis pathways relative to DXP synthesis affects DXP allocation among different metabolic fates. This spatial organization adds another layer of regulation to an already complex metabolic node.

Molecular Architecture and Catalytic Mechanism

Thiamin Diphosphate-Dependent Catalysis

DXS operates through a ThDP cofactor, which facilitates decarboxylation and carboligation reactions. The enzyme binds ThDP at the interface of its pyrophosphate (PP) and pyruvate (PYR) domains, forming a conserved GDGX(24,27)N motif critical for cofactor activation [1] [4]. Unlike classical ThDP-dependent decarboxylases, DXS combines elements of decarboxylase and carboligase chemistry, enabling the condensation of pyruvate-derived hydroxyethyl-ThDP with D-glyceraldehyde 3-phosphate (d-GAP) [2] [4].

Structural Comparison with Related ThDP-Dependent Enzymes

DXS exhibits a distinct intra-monomer/PP-PYR domain architecture, contrasting with the inter-monomer arrangements of transketolases and α-ketoacid dehydrogenases [4]. This structural uniqueness arises from a circular permutation in the PP domain, positioning the ThDP-binding site within a deep cleft that accommodates both pyruvate and d-GAP [1] [2]. Comparative analyses reveal that DXS lacks the helical insertions found in acetolactate synthase, which may explain its substrate specificity for aldehyde acceptors [4].

Unique Domain Organization and Active Site Architecture

The active site of DXS is demarcated by conserved residues from both PP and PYR domains. Structural studies identify a hydrophobic pocket lined by Phe³⁷⁸ and Tyr³⁸⁰ (Bacillus subtilis numbering) that stabilizes the thiazolium ring of ThDP [7]. A unique "latch loop" (residues 460–470) undergoes conformational changes upon substrate binding, shielding the active site from solvent [1] [2].

Table 1: Structural Features of DXS Compared to Other ThDP-Dependent Enzymes

| Feature | DXS | Transketolase | Acetolactate Synthase |

|---|---|---|---|

| Domain Architecture | Intra-monomer PP-PYR | Inter-monomer PP-PYR | Inter-monomer PYR-PP |

| Catalytic Motif | GDGX(24,27)N | GDGX(25,30)N | GDGX(22,28)N |

| Substrate Specificity | d-GAP + Pyruvate | Aldehyde + Ketose | Pyruvate + Pyruvate |

| Metal Dependency | Mg²⁺ | None | None |

Reaction Mechanism

Random Sequential Kinetic Mechanism

Fluorescence binding studies demonstrate that DXS follows a random sequential mechanism, with pyruvate and d-GAP binding independently to form a ternary E-LThDP-GAP complex [2]. This contrasts with ordered mechanisms observed in most ThDP-dependent decarboxylases, where cofactor activation precedes substrate binding [4].

Ternary Complex Formation (E-LThDP-GAP)

Upon pyruvate decarboxylation, the resulting lactyl-ThDP intermediate (LThDP) reacts with d-GAP in a stereospecific carboligation step. Kinetic isotope effect analyses suggest that C–C bond formation occurs via a concerted transition state, with His¹⁰⁷ acting as a general base to deprotonate the d-GAP aldehyde [1] [7].

Role of Divalent Metal Ions in Catalysis

DXS requires Mg²⁺ for optimal activity, with the metal ion coordinating the diphosphate group of ThDP and stabilizing the enamine intermediate [1] [4]. Mutational studies show that replacing Mg²⁺ with Ca²⁺ reduces catalytic efficiency by 90%, highlighting the metal's role in transition-state stabilization [7].

Evolutionary Analysis of DXS

Phylogenetic Classification into Distinct Clades

Phylogenetic reconstruction divides DXS enzymes into three clades: DXS1 (housekeeping), DXS2 (specialized metabolism), and DXS3 (non-catalytic regulators). The DXS3 clade, absent in prokaryotes, emerged through gene duplication events in vascular plants [5] [6].

Functional Divergence After Gene Duplication Events

Purifying selection has shaped DXS1 and DXS2 isoforms, while DXS3 proteins exhibit relaxed selection pressure. For example, Arabidopsis DXS3 lacks conserved ThDP-binding residues (Asp¹⁵⁴, Gly²³⁷) and localizes to chloroplast stromules rather than plastids [5] [8].

Conservation Patterns of Active Site Residues

Coevolutionary network analysis identifies seven universally conserved residues: Asp¹⁵⁴ (ThDP coordination), Glu³⁶⁷ (proton shuffle), and Gly¹⁷²/Gly³⁰¹ (domain flexibility) [7]. Notably, Ile³⁷¹ shows clade-specific conservation, being invariant in DXS1 but variable in DXS2 [7].

Transcriptional and Post-Translational Regulation

Regulatory Factors Affecting DXS Expression

In Arabidopsis, DXS1 expression is upregulated by phytochrome-interacting factors (PIFs) under light stress, while DXS2 responds to jasmonate signaling [8]. Prokaryotic DXS operons often contain AT-rich leader sequences that sense nucleotide triphosphate levels [1].

Post-Translational Modifications Influencing Enzyme Activity

Phosphoproteomics studies reveal that DXS undergoes inhibitory phosphorylation at Ser⁴⁵² by calcium-dependent protein kinases (CDPKs) [8]. Additionally, interaction with DXS-interacting (DXI) proteins enhances DXS stability by preventing ubiquitin-mediated degradation [8].

Feedback Inhibition Mechanisms

DXS activity is allosterically inhibited by downstream isoprenoids, including dimethylallyl diphosphate (DMAPP) and geranylgeranyl diphosphate (GGPP). In Escherichia coli, GGPP binds to a regulatory site distal to the active center, inducing a closed conformation that blocks d-GAP access [1] [7].

Conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate

1-Deoxy-D-xylulose 5-phosphate reductoisomerase catalyzes the NADPH-dependent rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate to 2-C-methyl-D-erythritol 4-phosphate [1] [2] [3]. This transformation represents the first committed step in the 2-C-methyl-D-erythritol 4-phosphate pathway and occurs through a single enzymatic reaction that combines both isomerization and reduction processes [3] [4].

The conversion mechanism has been extensively studied and determined to proceed via a retroaldol-aldol rearrangement rather than an α-ketol rearrangement [5] [6] [7]. Secondary kinetic isotope effect studies using deuterium-labeled substrates provided compelling evidence for this mechanism, with normal secondary kinetic isotope effects observed for both [3-²H] and [4-²H]-DXP supporting retroaldol cleavage as the rate-limiting step [5] [7].

The mechanism initiates with DXP binding to the enzyme through chelation of a divalent metal cation via its hydroxyl groups at positions C3 and C4 [8]. The enzyme then catalyzes cleavage of the C3-C4 bond in a retroaldol manner, generating three-carbon and two-carbon phosphate intermediates [5] [7]. These intermediates are subsequently reunited through an aldol reaction to form a new carbon-carbon bond, yielding an aldehyde intermediate with a rearranged carbon skeleton [6] [7]. The final step involves NADPH-dependent reduction of this aldehyde intermediate to produce 2-C-methyl-D-erythritol 4-phosphate [3] [9].

| Conversion Step | Process Description | Key Requirements |

|---|---|---|

| Substrate Binding | DXP chelates metal cation via C3-C4 hydroxyl groups | Divalent metal cation, substrate positioning |

| Retroaldol Cleavage | C3-C4 bond cleavage (rate-limiting step) | Metal coordination, enzymatic catalysis |

| Aldol Condensation | Reformation of C-C bond with rearranged skeleton | Active site architecture, intermediate stabilization |

| NADPH Reduction | Stereospecific hydride transfer to aldehyde | NADPH cofactor, proper positioning |

| Product Release | Formation and release of MEP | Product dissociation, enzyme regeneration |

Stereochemical investigations using [4R] and [4S]-[4-²H₁]NADPH demonstrated that the enzyme specifically utilizes the pro-S hydrogen from the C-4 position of NADPH, identifying DXP reductoisomerase as a class B dehydrogenase [10]. This stereospecific hydride transfer occurs during the reduction phase of the reaction mechanism [10] [9].

Structural Features of DXR

DXP reductoisomerase exhibits a distinctive three-domain architecture that distinguishes it from other NADPH-dependent oxidoreductases [11] [12] [13]. The enzyme functions as a homodimer, with each monomer displaying a characteristic V-like shape composed of distinct structural domains [11] [12].

The amino-terminal domain (residues 1-150) forms the NADPH-binding domain and represents a variant of the typical dinucleotide-binding fold [12] [13] [14]. This domain contains the canonical nucleotide-binding sequences necessary for NADPH recognition and binding [13] [14]. The adenine ring of NADPH interacts specifically with loops positioned after β1 and between α2-β2 and α5-β5 secondary structure elements [13] [14].

The central domain (residues 151-299) constitutes the catalytic domain and comprises a four-stranded mixed β-sheet flanked by three α-helices [12] [13] [14]. This domain harbors the majority of active site residues and is responsible for substrate binding and catalysis [12] [15]. The strictly conserved acidic residues Asp150, Glu152, Glu231, and Glu234 cluster within this domain and participate in divalent cation coordination essential for enzyme activity [11] [12].

| Domain | Residues | Structure | Primary Function |

|---|---|---|---|

| N-terminal | 1-150 | Dinucleotide-binding fold variant | NADPH cofactor binding |

| Central | 151-299 | Four-stranded mixed β-sheet with three α-helices | Active site and substrate binding |

| C-terminal | 300-398 | Four-helix bundle | Dimerization and structural stability |

The carboxyl-terminal domain (residues 300-398) adopts a four-helix bundle configuration [12] [13] [14]. This domain plays a crucial role in enzyme dimerization, with the interface between monomers formed predominantly by extension of the β-sheet structure from the central domain [13] [14]. The dimer formation is essential for enzyme stability and activity [11] [12].

A particularly notable structural feature is the flexible loop spanning residues 186-216, which adopts multiple conformations and demonstrates significant mobility [11] [12]. This loop covers the active site and exhibits pronounced conformational changes upon substrate binding, suggesting its involvement in an induced-fit mechanism during catalysis [11] [16] [17]. The loop movement appears critical for substrate specificity determination and proper positioning of reactants within the active site [15] [17].

The overall enzyme structure reveals significant domain mobility, with the central catalytic and C-terminal domains showing considerable movement relative to the NADPH-binding domain [11] [12]. This conformational flexibility appears essential for the catalytic mechanism and proper substrate accommodation [12] [18].

NADPH Dependence and Cofactor Interactions

DXP reductoisomerase exhibits strict dependence on NADPH as the reducing cofactor, with NADH showing dramatically reduced activity to approximately 1% of the rate observed with NADPH [3] [19]. This cofactor specificity is fundamental to the enzyme mechanism and reflects the precise structural requirements for proper hydride transfer [3] [9].

The NADPH binding occurs within the amino-terminal domain through canonical dinucleotide-binding interactions [13] [14] [20]. The adenosine phosphate moiety binds to the nucleotide-binding fold in the standard manner observed in other dehydrogenases [13] [14]. Specific interactions involve the adenine ring with loops positioned after β1 and between α2-β2 and α5-β5 secondary structure elements [13] [14].

Crystallographic studies reveal that the nicotinamide ring frequently appears disordered in binary complexes, indicating conformational flexibility in this region [13] [14] [18]. However, upon substrate binding and formation of the complete catalytic complex, the nicotinamide ring adopts a defined orientation appropriate for hydride transfer [16] [18]. The nicotinamide-ribose portion often shows poor electron density in crystal structures, reflecting the dynamic nature of this cofactor region [16] [18].

| NADPH Component | Binding Location | Interaction Type | Functional Role |

|---|---|---|---|

| Adenine ring | N-terminal domain loops | Specific hydrogen bonding | Cofactor recognition |

| Ribose (adenine) | N-terminal domain | Canonical fold interactions | Structural anchoring |

| Phosphate groups | N-terminal domain | Electrostatic interactions | Cofactor positioning |

| Nicotinamide ring | Active site cavity | Substrate-induced positioning | Hydride donation |

The enzyme demonstrates stereospecificity in its utilization of NADPH, specifically employing the pro-S hydrogen at the C-4 position of the nicotinamide ring for the reduction reaction [10] [7]. This stereospecific hydride transfer classifies DXP reductoisomerase as a class B dehydrogenase, consistent with the enzyme transferring the H-Si hydrogen from C-4 of the cofactor [10].

Pre-steady-state kinetic analyses have revealed complex cofactor binding behavior, with NADPH capable of binding to both the free enzyme and forming nonproductive ternary complexes with reaction products [21] [22]. The kinetic mechanism involves random substrate binding but ordered product release, with NADP⁺ released before 2-C-methyl-D-erythritol 4-phosphate [21] [22]. The partially rate-limiting release of the product occurs via parallel pathways, with partitioning dependent on NADPH concentration [21] [22].

The cofactor dependence extends beyond simple reduction requirements, as NADPH binding appears to influence the overall enzyme conformation and substrate binding affinity [20] [22]. The presence of NADPH induces conformational changes that properly position the active site for catalysis and substrate accommodation [20] [22].

Requirements for Divalent Metal Cations

DXP reductoisomerase exhibits an absolute requirement for divalent metal cations for catalytic activity, with various metals supporting enzyme function at different efficiency levels [1] [3] [12]. The enzyme demonstrates the highest activity with manganese ions (Mn²⁺), followed by cobalt (Co²⁺) and magnesium (Mg²⁺), with manganese being the most effective cofactor [1] [3].

The divalent metal cation binding site is located within the central catalytic domain and involves coordination by strictly conserved acidic residues [11] [12]. The primary metal-coordinating residues include Asp150, Glu152, Glu231, and Glu234, which cluster at the putative active site and provide the necessary coordination geometry for metal binding [11] [12] [15]. These residues are absolutely conserved across all known DXP reductoisomerase sequences, emphasizing their critical importance for enzyme function [1] [12].

| Metal Ion | Relative Activity | Coordination Type | Typical Concentration |

|---|---|---|---|

| Mn²⁺ | Highest (100%) | Octahedral | 0.1-2 mM |

| Co²⁺ | High (80-90%) | Octahedral | 0.5-3 mM |

| Mg²⁺ | Moderate (60-70%) | Octahedral | 1-5 mM |

| Fe²⁺ | Moderate (50-60%) | Octahedral | 1-4 mM |

| Ni²⁺ | Low (20-30%) | Octahedral | 1-5 mM |

| Zn²⁺ | Very Low (<10%) | Tetrahedral/Octahedral | 5-10 mM |

The metal cation serves multiple critical functions in the catalytic mechanism [8] [23] [12]. Primary roles include substrate orientation through coordination with the C3 and C4 hydroxyl groups of DXP, transition state stabilization during the retroaldol cleavage reaction, and maintenance of proper active site geometry [8] [23]. The metal coordination is essential for substrate binding, as demonstrated by the million-fold decrease in catalytic efficiency observed when using truncated substrates lacking the phosphate group necessary for proper metal chelation [23] [24].

Crystallographic studies have revealed that the metal cation adopts octahedral coordination geometry in most cases, with ligands provided by the conserved aspartate and glutamate residues, substrate hydroxyl groups, and coordinated water molecules [11] [12] [16]. The metal binding affinity varies significantly among different cations, with some metals such as zinc showing poor coordination despite being divalent [1] [3].

The phosphate group of DXP plays a crucial role in metal coordination and enzyme activation [23] [24]. Studies using substrate in pieces demonstrate that the phosphate group provides significant transition state stabilization, contributing approximately 3.2 kcal/mol of binding energy [23] [24]. This phosphate-driven effect involves conformational changes including loop closure over the active site to generate an environment optimized for catalysis [23] [24].

The metal cation requirement extends beyond simple substrate binding, as the metal center participates directly in the catalytic mechanism [8] [9]. During the retroaldol cleavage phase, the metal helps stabilize the resulting intermediates and facilitates proper positioning for the subsequent aldol condensation reaction [8] [9]. The reduction phase also benefits from metal coordination, which helps maintain the proper geometry for NADPH-mediated hydride transfer [9] [21].